molecular formula C9H8BrNO4 B1289477 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone CAS No. 90725-63-6

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone

Cat. No. B1289477
CAS RN: 90725-63-6
M. Wt: 274.07 g/mol
InChI Key: FOWMRBOYINCKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is a brominated ketone with additional methoxy and nitro substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they offer insights into the behavior of structurally related brominated aromatic ketones and their reactions, which can be extrapolated to understand the properties and reactivity of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone.

Synthesis Analysis

The synthesis of brominated aromatic ketones, similar to the target compound, typically involves the bromination of an existing aromatic ketone. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as a brominating agent, yielding a product with a purity of 90.2% . This suggests that a similar approach could be used for the synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone, starting from 1-(3-methoxy-4-nitrophenyl)ethanone and using bromine for the halogenation step.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been studied using computational methods and compared with experimental data . These studies provide a basis for understanding the electronic structure and stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization. The presence of electron-withdrawing groups such as nitro and methoxy in the target compound would likely affect its electronic properties, including the HOMO-LUMO gap, which can be indicative of its chemical reactivity.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including coupling with amines. For example, the reaction of 2-bromo-7-methoxytropone with o-aminophenol led to the formation of several products, indicating the reactivity of the brominated ketone towards nucleophilic substitution . This suggests that 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone could also participate in similar reactions, potentially yielding a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by the nature of the substituents on the aromatic ring. The introduction of a nitro group can affect the compound's electron density and reactivity, while a methoxy group can influence its solubility and hydrogen bonding potential. The presence of a bromine atom can make the compound susceptible to nucleophilic attack, which is a key consideration in its reactivity profile. The compound's potential antitumor activity could be inferred from related compounds, where substituents in specific positions on the phenyl ring have been shown to possess antitumor activity .

Scientific Research Applications

Electrophilic Bromination in Organic Synthesis

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is a compound that has been utilized in the study of selective α-monobromination of alkylaryl ketones. This process is significant in organic synthesis for creating α-bromo-alkylaryl ketones, which are valuable intermediates in pharmaceutical and agrochemical industries. The research demonstrates the efficiency and regioselectivity of ionic liquids as bromine sources, providing a simple and highly selective method for electrophilic bromination of various alkylaryl ketones (W. Ying, 2011).

Synthesis of Chalcone Analogues

Another application of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is in the synthesis of α,β-unsaturated ketones, acting as chalcone analogues. This process involves an electron-transfer chain reaction with cyclic nitronate anions, following a S(RN)1 mechanism. Such reactions are essential for synthesizing a wide variety of chalcone analogues, which have potential applications in medicinal chemistry and drug discovery (C. Curti, A. Gellis, P. Vanelle, 2007).

Development of Bioactive Compounds

Research involving 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone has also extended to the synthesis and bioevaluation of compounds against various biological targets. For example, the synthesis of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives has been explored. These compounds were evaluated for their nematicidal activity, showcasing the potential of derivatives of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone in the development of bioactive compounds (Sumona Kumari, Rajvir Singh, R. K. Walia, 2014).

Enantiomerically Pure Synthesis

The compound has also been used in the study of enantiomerically pure synthesis, essential for creating specific isomers of pharmaceutical importance. For instance, research on the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes demonstrates the potential of using 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone derivatives in the stereoselective synthesis of compounds (Shuo Zhang et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for “2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone” can provide information about its hazards, handling, storage, and disposal .

Future Directions

The future directions for the study of “2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone” could involve further exploration of its biological activities and potential applications. For instance, the synthesis of new oxadiazole derivatives and screening them against Salmonella typhi could lead to the discovery of new leads .

properties

IUPAC Name

2-bromo-1-(3-methoxy-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9-4-6(8(12)5-10)2-3-7(9)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWMRBOYINCKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591742
Record name 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone

CAS RN

90725-63-6
Record name 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.